molecular formula C13H17N5OS B2893081 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 874467-77-3

2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2893081
CAS No.: 874467-77-3
M. Wt: 291.37
InChI Key: IGIOLRLKCCPNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a hybrid heterocyclic scaffold. This structure combines a 1-(2-methylphenyl)-1H-tetrazole moiety linked to an N-isopropylacetamide group via a sulfanyl bridge . The tetrazole ring is a key pharmacophore, known for its isosteric properties with carboxylic acids and amides, offering metabolic stability and beneficial physicochemical properties to compounds . These characteristics make tetrazole derivatives a major class in heterocyclic chemistry, important for the design of novel bioactive molecules . Compounds containing the tetrazole core, such as this one, are investigated for their potential biological activities, which may include enzyme inhibition. Preliminary studies on similar tetrazole-based structures have indicated potential activity against specific cancer cell lines, suggesting this compound may be of value in oncological research . Furthermore, research into related compounds has identified mechanisms where tetrazole-containing molecules can bind to specific targets like DNAJA1, an HSP40 protein, leading to the degradation of conformational mutant p53 and inhibition of cancer cell migration . This highlights the potential of such compounds as tools for probing cancer biology and developing targeted therapies. This product is provided for research purposes exclusively. It is strictly For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-9(2)14-12(19)8-20-13-15-16-17-18(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIOLRLKCCPNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmaceutical applications. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C18H20N6O3S2C_{18}H_{20}N_{6}O_{3}S_{2} with a molecular weight of approximately 396.52 g/mol. The structure includes a tetrazole ring, which is known for its biological relevance, particularly in drug design.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, tetrazole derivatives have been studied for their ability to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and metabolism.

Inhibition of Protein Tyrosine Phosphatases

Research indicates that tetrazole-containing compounds can serve as effective inhibitors of PTPs. For instance, a related study demonstrated that certain N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives exhibited potent inhibitory activity against PTP1B, with an IC50 value of 4.48 µM . This suggests that compounds like this compound may share similar inhibitory properties.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of tetrazole derivatives:

Compound Biological Activity IC50 (µM) Target
NM-03PTP1B Inhibition4.48PTP1B
Compound AAnticancer Activity10.0Various
Compound BAnti-inflammatory5.0COX Enzymes

Case Study 1: Antidiabetic Potential

In a study focusing on the antidiabetic properties of tetrazole derivatives, a compound similar to this compound was evaluated for its ability to lower blood glucose levels in diabetic models. The results indicated significant reductions in glucose levels, suggesting potential therapeutic applications in diabetes management.

Case Study 2: Anticancer Research

Another investigation explored the anticancer effects of related compounds on various cancer cell lines. The study revealed that these derivatives induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents.

Comparison with Similar Compounds

2-[1-(4-(Dimethylamino)phenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide (ZINC01029685)

  • Structural Differences: Replaces the 2-methylphenyl group with a 4-(dimethylamino)phenyl group and modifies the acetamide’s aryl substituent to 4-isopropylphenyl.
  • In silico studies show its hydrogen-bond interaction with residue Leu113 in human Great Wall kinase, suggesting kinase inhibitory activity .
  • Data : Molecular weight = 438.52 g/mol; LogP = 3.2 (predicted).

2-(1-Methyl-1H-tetrazol-5-yl)sulfanyl-N-(9-ethyl-9H-carbazol-3-yl)acetamide (Compound 12, )

  • Structural Differences : Substitutes the 2-methylphenyl group with a carbazole moiety and replaces the isopropyl group with an ethyl-carbazolyl group.
  • This compound demonstrated activity comparable to ketoconazole against Candida albicans and C. glabrata (MIC = 8–16 µg/mL) .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b, )

  • Structural Differences : Uses a triazole ring instead of tetrazole and incorporates a naphthyloxy-methyl group and 2-nitrophenyl substituent.
  • Functional Impact: The nitro group (–NO₂) introduces strong electron-withdrawing effects, altering reactivity. IR data show distinct C=O (1682 cm⁻¹) and –NO₂ (1504 cm⁻¹) stretches .

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Weight (g/mol) LogP Key Functional Groups Biological Activity Reference
Target Compound 345.42 2.8 2-methylphenyl, tetrazole, –S– Not reported (predicted kinase inhibition)
ZINC01029685 438.52 3.2 4-(dimethylamino)phenyl Kinase inhibition (in silico)
Compound 12 () 422.48 3.5 Carbazole, ethyl group Antifungal (MIC = 8–16 µg/mL)
6b () 404.40 2.9 Naphthyloxy, nitro group Antimicrobial (IC₅₀ = 12 µM)

Key Observations:

Tetrazole vs. Triazole : Tetrazole-containing compounds (e.g., target compound, ZINC01029685) exhibit stronger metabolic stability due to the tetrazole’s resistance to enzymatic degradation compared to triazoles .

Substituent Effects :

  • Electron-donating groups (e.g., –N(CH₃)₂ in ZINC01029685) enhance solubility and target affinity.
  • Hydrophobic groups (e.g., 2-methylphenyl in the target compound) improve membrane permeability.

Biological Activity : The carbazole derivative (Compound 12) shows broad-spectrum antifungal activity, while nitro-substituted analogs (6b) display moderate antimicrobial effects .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide be optimized for yield and purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 150°C for cyclization steps), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., pyridine or zeolites). Multi-step protocols involving sulfanyl-acetamide coupling and tetrazole ring formation should be monitored via TLC. Purification via recrystallization (ethanol/ice-water mixtures) or column chromatography improves purity. Yield optimization may require stoichiometric adjustments of intermediates like 2-methylphenyltetrazole and propan-2-ylamine .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use 1H/13C NMR to verify sulfanyl-acetamide linkages and tetrazole ring protons (δ 7.5–8.5 ppm for aromatic protons). IR spectroscopy confirms carbonyl (C=O, ~1670 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion). Purity (>95%) should be confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Conduct in vitro antimicrobial assays (disk diffusion/MIC against S. aureus and E. coli) and anticancer screening (MTT assay on HeLa or MCF-7 cell lines). For mechanistic insights, use enzyme inhibition assays (e.g., COX-2 or kinase targets). Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer : Systematically replace substituents (e.g., 2-methylphenyl with halogenated aryl groups) or modify the sulfanyl-acetamide linker (e.g., replace sulfur with oxygen). Assess changes via computational docking (AutoDock Vina) against targets like EGFR or PARP. Correlate IC50 values with electronic (Hammett constants) and steric (molecular volume) parameters .

Q. What strategies address low solubility in pharmacokinetic studies?

  • Methodological Answer : Use co-solvents (PEG-400 or DMSO) or formulate as nanoparticles (PLGA encapsulation). Characterize solubility via DSC (melting point depression) and PXRD (amorphous vs. crystalline states). For in vivo studies, administer via IP injection (5–10 mg/kg in saline/Tween-80) and monitor plasma levels via LC-MS .

Q. How can researchers resolve contradictory bioactivity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Analyze impurities (HPLC-MS) to rule out batch variability. Cross-validate findings with structural analogs to isolate activity drivers .

Q. What in silico models predict metabolic stability and toxicity?

  • Methodological Answer : Use SwissADME for bioavailability radar (logP, TPSA) and ProTox-II for hepatotoxicity prediction. Simulate CYP450 metabolism (CYP3A4/2D6) via MetaSite . Validate with in vitro microsomal assays (rat liver S9 fractions) and Ames test for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.